Difurfuryl sulfide

Description

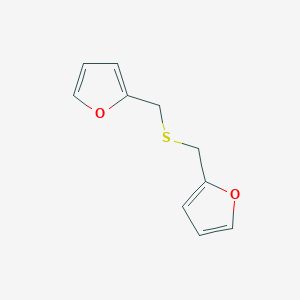

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLKDZXJEKFFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065580 | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 131.00 °C. @ 9.00 mm Hg | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.144-1.154 | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-67-6 | |

| Record name | Difurfuryl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difurfuryl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[thiobis(methylene)]bisfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFURFURYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6O686CPCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Difurfuryl Sulfide and Analogs

Classical Synthetic Routes to Difurfuryl Sulfide (B99878)

Refluxing 2-Furyl-methanethiol with Furfuryl Bromide in Ethanolic KOH

A traditional and documented method for the preparation of difurfuryl sulfide involves the reaction of 2-furyl-methanethiol with furfuryl bromide. chemicalbook.inchemicalbook.com This synthesis is carried out by refluxing a mixture of 2-furyl-methanethiol in ethanolic potassium hydroxide (B78521) (KOH) with furfuryl bromide, which is typically introduced in an ether solution. chemicalbook.inchemicalbook.comlookchem.com The ethanolic KOH acts as a base, deprotonating the thiol group of 2-furyl-methanethiol to form a more nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution reaction with furfuryl bromide, displacing the bromide ion and forming the thioether linkage of this compound.

Synthesis from Furfural (B47365) and Hydrogen Sulfide Gas (for Difurfuryl Disulfide, related)

While not a direct synthesis of this compound, the preparation of the related compound, difurfuryl disulfide, from furfural and hydrogen sulfide gas is a notable classical route. chemicalbook.comchemicalbook.com In this process, furfural is treated with hydrogen sulfide. chemicalbook.comchemicalbook.com A historical method described by Staudinger and Reichstein involved treating furfural with ammonium (B1175870) hydrogen sulfide (NH₄HS) to produce bis(furylmethyl) disulfide, which could then be reduced to 2-furfurylthiol. acs.org Another variation of this synthesis involves passing dry hydrogen sulfide through a cooled mixture of furfural, 95% ethanol, and sodium sulfite. google.com After an extended reaction time, the mixture is worked up to isolate the difurfuryl disulfide. google.com This disulfide can subsequently serve as a precursor to this compound through reduction.

Modern Approaches in Organosulfur Compound Synthesis Relevant to this compound

Recent advancements in organic synthesis have introduced more efficient and environmentally conscious methods for preparing organosulfur compounds, including sulfides and disulfides, which are relevant to the synthesis of this compound and its analogs.

Microwave-Assisted Oxidative Coupling Reactions Involving Disulfides (e.g., Dibenzyl/Difurfuryl Disulfides)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.gov In the context of organosulfur chemistry, microwave irradiation has been successfully employed for the synthesis of disulfides from thiols. tandfonline.com For instance, the oxidation of various thiols, including furfuryl thiol, to their corresponding disulfides can be achieved in good to excellent yields using glycerol (B35011) as a recyclable solvent under microwave irradiation. tandfonline.com

Furthermore, a rapid and efficient protocol for the synthesis of thioamides has been developed via the microwave-assisted iodine-catalyzed oxidative coupling of dibenzyl and difurfuryl disulfides with amines. rsc.orgscispace.com This method demonstrates the utility of microwave assistance in promoting reactions involving difurfuryl disulfide, achieving high yields in significantly reduced reaction times (e.g., 10 minutes). rsc.orgscispace.com This approach highlights the potential for microwave technology to streamline synthetic routes involving difurfuryl-containing sulfur compounds.

Iodine-Promoted Thioamidation in Organic Synthesis

Iodine has proven to be a versatile and mild catalyst or promoter for various organic transformations, including the formation of thioamides from disulfides. researchgate.netthieme-connect.com Research has shown that thioamides can be synthesized in high yields by reacting 1,2-dibenzyldisulfane with difurfuryl disulfide in the presence of iodine as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as the solvent at 100 °C. thieme-connect.com This metal-free and additive-free protocol offers a convenient and economical route to thioamides. thieme-connect.com

In a related study, an iodine-promoted thioamidation of various amines was developed, although it required higher temperatures and longer reaction times. nih.gov The development of hypervalent iodine-promoted reactions has further expanded the scope of these transformations, enabling the chemoselective synthesis of complex heterocyclic structures like oxazoles and thiazoles from amides and thioamides. nih.govrsc.org These iodine-mediated methodologies showcase modern strategies for constructing C-S and C-N bonds, which are fundamental in the synthesis of various organosulfur compounds.

Green Chemistry Principles in Sulfide Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of sulfides. royalsocietypublishing.org Key aspects of green chemistry in sulfide synthesis include the use of renewable feedstocks, energy efficiency, waste prevention, and the use of safer solvents and reagents. royalsocietypublishing.orgnih.gov

One approach involves utilizing hydrogen sulfide, an abundant sulfur source, in a more sustainable manner. nih.gov For example, reacting H₂S with oleylamine (B85491) forms an ionic liquid precursor that can be used to synthesize sulfide nanocrystals with high yields and energy efficiency. nih.gov The development of catalyst-assisted reactions and the choice of environmentally benign solvents are also crucial. royalsocietypublishing.org For instance, using water or ionic liquids as solvents can reduce the environmental impact of a synthesis. royalsocietypublishing.org

Derivatization Strategies of this compound and Related Furan-Sulfides

Derivatization of the this compound scaffold and related furan-sulfides is a key strategy for creating new chemical entities. These approaches often begin with a precursor like 2-methyl-3-furyl disulfide and introduce new functional groups through various reactions.

A range of novel 2-methyl-3-furyl sulfide derivatives has been synthesized through the reaction of 2-methyl-3-furyl disulfide with various organic molecules. nih.govrsc.org These synthetic routes include C-H sulfurization, nucleophilic substitution, and ring-opening reactions. nih.gov

One approach involves the C-H sulfurization of 2-methyl-3-furyl disulfide with cyclic ethers (like tetrahydrofuran (B95107) and 1,4-dioxane) and amides. nih.gov Another method is the nucleophilic substitution reaction of 2-methyl-3-furyl disulfide with ketones in the presence of a base under thermal conditions. nih.gov Furthermore, the ring-opening reaction of epoxides with 2-methyl-3-furyl disulfide provides another avenue to a variety of derivatives. nih.govresearchgate.net For instance, the reaction with 2-phenyloxirane results in a mixture of two isomeric products. nih.gov

These synthetic derivatives are noted for their distinct aroma characteristics, often described as onion, garlic, nutty, mushroom, radish, or roasted meat, and they typically have low aroma thresholds. nih.gov

The coupling of the 2-methyl-3-furyl sulfide moiety with other functional fragments is a strategy aimed at producing new compounds with enhanced biological activity. rsc.org The rationale is that combining the furan-sulfide scaffold with known pharmacophores—such as those found in tetrahydrofuran, 1,4-dioxane, amides, ketones, and epoxides—may lead to derivatives with significant bioactivities. nih.govresearchgate.net

Research has shown that this approach can yield compounds with notable antimicrobial properties. rsc.org For example, bis(2-methyl-3-furyl)disulfide (B1297560) itself has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org By synthesizing derivatives, researchers have identified several compounds with antimicrobial activity against various foodborne bacteria and fungi, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. rsc.org

The antimicrobial efficacy of these derivatives is thought to arise from the 2-methyl-3-furyl sulfide motif, which acts as an important pharmacophore. rsc.org In some derivatives, the introduced functional groups, such as amides or cyclic ketones, may further enhance this antimicrobial activity. rsc.org

Table 1: Bioactivity of Selected 2-Methyl-3-furyl Sulfide Derivatives

| Compound ID | Functional Fragment Coupled | Observed Bioactivity |

|---|---|---|

| 3b, 3d, 3e, 3i, 3j, 3l, 3m | Various (including amides and ketones) | Antimicrobial activity better than some controls (penicillin, amphotericin B, thiram) rsc.org |

This table is generated based on the findings reported in the cited literature.

Nucleophilic substitution is a fundamental reaction in the chemistry of this compound and its analogs. cymitquimica.comchemimpex.com The sulfur atom in the sulfide linkage is nucleophilic and can react with electrophiles. libretexts.org For example, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is a key feature in the synthesis and derivatization of these compounds. chemimpex.com

In the context of synthesizing derivatives, nucleophilic substitution is employed in the reaction of 2-methyl-3-furyl disulfide with ketones under basic conditions. nih.gov Thiolate anions, which are excellent nucleophiles, can be generated from thiols and readily participate in SN2 reactions. libretexts.org While specific examples detailing extensive nucleophilic substitution on the this compound molecule itself are not elaborately documented in the provided context, the general principles of sulfur chemistry suggest its applicability. The reactivity of the sulfur atom is a cornerstone for creating more complex molecules from a basic furan-sulfide structure. cymitquimica.comchemimpex.com

Coupling with Functional Fragments for Enhanced Bioactivity

Catalytic Systems in the Synthesis of Furan-Sulfur Compounds

Catalysis plays a significant role in the synthesis of furan-containing compounds. While direct catalytic synthesis of this compound is not extensively detailed, related catalytic systems for etherification and thioamidation provide a valuable framework for understanding the construction of furan-based molecules and carbon-sulfur bonds.

Polyoxometalates (POMs) are versatile catalysts that have been widely applied in green chemistry, including biomass valorization. rsc.orgethz.ch Their tunable Brønsted and Lewis acidity makes them effective for various acid-catalyzed reactions such as etherification. rsc.orgfrontiersin.org

In a relevant example, POMs have been used to catalyze the selective dehydration of furfuryl alcohol to produce 2,2′-difurfuryl ether. researchgate.net The condensation of two molecules of furfuryl alcohol can yield difurfuryl ether, a compound with applications as a biofuel additive and a flavoring agent. researchgate.net This demonstrates the utility of POMs in forming ether linkages between furan (B31954) rings, a process that is conceptually related to the formation of sulfide linkages, albeit with different nucleophiles and electrophiles. The use of such catalysts highlights a potential pathway for developing environmentally benign methods for synthesizing furan derivatives. rsc.org

The formation of thioamides, which are compounds containing a C(=S)-N group, involves various sulfur reagents and sometimes catalysts. mdpi.comnih.gov These reactions are important for creating carbon-sulfur double bonds and are part of the broader field of sulfur-containing organic compound synthesis. nih.gov

Elemental sulfur (S8) is a common reagent for sulfurization and can be used in reactions like the Willgerodt–Kindler reaction to produce thioamides from ketones or aldehydes and amines. mdpi.com Other sulfur sources include sodium disulfide and thiourea (B124793). mdpi.comnih.gov For instance, aryl thioamides can be synthesized from aryl aldehydes using thiourea as the sulfur source in the presence of an oxidizing agent like potassium persulfate. nih.gov

While these methods focus on thioamides rather than sulfides, they illustrate the fundamental chemistry of activating and transferring sulfur to an organic substrate. The catalysts and reagents used in these transformations, which can include elemental sulfur, inorganic sulfides, and various promoters, are essential for the efficient construction of C-S bonds in a variety of molecular architectures. mdpi.comacs.org

Spectroscopic and Structural Elucidation of Difurfuryl Sulfide

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the identification and structural analysis of chemical compounds. For difurfuryl sulfide (B99878), techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming its identity and detailing its structural features.

The furan (B31954) moiety is expected to exhibit several distinct bands:

C-H stretching: Vibrations of the C-H bonds on the furan ring typically appear in the region of 3100-3000 cm⁻¹. rsc.org

C=C stretching: The double bonds within the furan ring result in stretching vibrations around 1503 cm⁻¹. rsc.org

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage within the furan ring is a prominent feature, often observed around 1240-1150 cm⁻¹. udayton.edu A characteristic peak for the furan ring's C-O bond can be found at approximately 1148 cm⁻¹. rsc.org

Ring breathing and bending: The furan ring also undergoes "breathing" vibrations (e.g., at 1013 cm⁻¹) and out-of-plane C-H bending, which can be seen in the 800-750 cm⁻¹ range. rsc.orgresearchgate.net

The sulfide linkage (C-S) is generally a weak absorption, appearing in the fingerprint region between 730 and 570 cm⁻¹. umd.edu The specific frequency can be influenced by the surrounding molecular structure. The combination of these furan and sulfide-related absorptions would be essential for the positive identification of difurfuryl sulfide via FTIR.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Furan Ring | C-H | Stretch | 3100 - 3000 rsc.org |

| Furan Ring | C=C | Stretch | ~1503 rsc.org |

| Furan Ring | C-O-C | Asymmetric/Symmetric Stretch | 1240 - 1150 udayton.edu |

| Furan Ring | Ring | Breathing | ~1013 rsc.org |

| Furan Ring | C-H | Out-of-plane Bend | 800 - 750 rsc.orgresearchgate.net |

| Sulfide Linkage | C-S | Stretch | 730 - 570 umd.edu |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For volatile sulfur-containing compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective.

The electron impact (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 194 g/mol . A prominent and often base peak in the spectrum is observed at m/z = 81. researchgate.net This fragment is characteristic of the furfuryl moiety (C₅H₅O⁺), indicating the cleavage of the C-S bond. Other significant fragments can be seen at m/z values of 53, 45, and 113, which further aid in its identification. researchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Identity |

| 81 | 99.99 | Furfuryl cation [C₅H₅O]⁺ researchgate.net |

| 53 | 26.30 | [C₄H₅]⁺ researchgate.net |

| 45 | 14.35 | [C₂H₅O]⁺ researchgate.net |

| 113 | 13.47 | [M - C₅H₅O]⁺ or related fragment researchgate.net |

| 27 | 13.36 | [C₂H₃]⁺ researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound. rsc.org

¹H NMR: In the proton NMR spectrum, the hydrogen atoms on the furan rings and the methylene (B1212753) bridges (CH₂) produce distinct signals. The protons on the furan ring typically appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). rsc.org The two methylene groups (CH₂) adjacent to the sulfur atom are chemically equivalent and would produce a single sharp peak (singlet) in the upfield region, characteristic of protons on a carbon adjacent to a sulfur atom. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see signals corresponding to the methylene carbons and the distinct carbons of the furan rings. rsc.org The furan ring carbons typically resonate between δ 109 and 151 ppm. rsc.org The signal for the methylene carbons (-CH₂-S-) would appear further upfield.

The precise chemical shifts and coupling patterns observed in NMR spectra allow for the unambiguous assignment of the complete molecular structure of this compound. rsc.org

Mass Spectrometry in Identification of Sulfur-Containing Volatile Compounds

Computational Chemistry and Molecular Modeling of this compound

Computational methods complement experimental techniques by providing theoretical insights into molecular properties that can be difficult to measure directly. These approaches are valuable for studying the conformation, binding capabilities, and electronic nature of this compound.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule, allowing for the determination of stable conformations and the calculation of properties like binding energy.

While specific MM studies on isolated this compound are not prominent in the literature, the technique has been applied to the closely related compound, difurfuryl disulfide. In a study investigating the encapsulation of difurfuryl disulfide within a β-cyclodextrin host, MM2 calculations were used to optimize the geometry of the inclusion complex. shutterstock.com These calculations determined the most stable conformation and the associated binding energy, which was found to be -135.2 kJ/mol. shutterstock.com This type of calculation is crucial for understanding how molecules like this compound might interact with other substances, for example, in flavor encapsulation systems.

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed description of a molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals. globalresearchonline.net These calculations are essential for understanding a compound's reactivity and spectroscopic properties.

Studies on furan and its derivatives using DFT have been performed to analyze their molecular geometry and vibrational spectra. globalresearchonline.net For this compound, quantum calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic transitions and chemical reactivity. Research on difurfuryl disulfide has utilized quantum chemistry to simulate its dipole moment and frontier molecular orbital energies to understand its microwave absorption properties, demonstrating the utility of these methods for sulfur-containing furan compounds. scite.ai Such analyses reveal how the electronic properties are distributed across the furan rings and the central sulfide bridge.

Molecular Simulation for Inclusion Complex Formation

Molecular simulation techniques are powerful computational tools used to investigate the formation and stability of inclusion complexes at the atomic level. These methods provide insights into the binding modes, interaction energies, and conformational changes that occur when a guest molecule, such as this compound, is encapsulated by a host molecule, typically a cyclodextrin (B1172386). While direct molecular simulation studies on this compound are not extensively documented in publicly available research, significant findings from studies on the closely related compound, difurfuryl disulfide, and other similar flavor molecules like furfuryl mercaptan, offer valuable insights into the principles of their inclusion complex formation. researchgate.net

Computational approaches such as molecular mechanics (MM) and molecular dynamics (MD) are frequently employed to model these host-guest interactions. nih.govsioc-journal.cnmdpi.com These simulations can predict the most stable orientation of the guest molecule within the host's cavity and calculate the binding energy, which is a key indicator of the stability of the inclusion complex. rsc.org

Research on the inclusion complex of difurfuryl disulfide with β-cyclodextrin using molecular mechanics (MM2) calculations has determined a minimum binding energy of -135.2 kJ/mol. researchgate.net This strong binding energy suggests the formation of a stable complex. The study identified the most stable structure, which is achieved when the sulfur atom (S1) of the disulfide is positioned at a specific coordinate within the cyclodextrin cavity, indicating a preferred orientation for optimal interaction. researchgate.net The formation of such complexes is driven by various non-covalent interactions, including van der Waals forces and hydrophobic interactions, as the non-polar guest molecule is shielded from the aqueous environment by the hydrophobic interior of the cyclodextrin. sioc-journal.cnuc.pt

The stability and formation of these complexes are crucial for applications in the food and fragrance industries, as encapsulation can enhance the solubility, stability, and controlled release of volatile aroma compounds. bibliotekanauki.pl

Detailed Research Findings

Molecular mechanics and molecular dynamics simulations provide detailed energetic and structural data about the inclusion complexes. For instance, in the simulation of the difurfuryl disulfide-β-cyclodextrin complex, the binding energy was calculated as a function of the position of the guest molecule within the host cavity to find the most energetically favorable conformation. researchgate.net

Similar studies on related flavor compounds provide a comparative context for understanding the encapsulation of sulfur-containing furan derivatives.

| Guest Molecule | Host Molecule | Simulation Method | Minimum Binding Energy (kJ/mol) | Reference |

| Difurfuryl Disulfide | β-Cyclodextrin | MM2 | -135.2 | researchgate.net |

| Furfuryl Mercaptan | β-Cyclodextrin | MM2 | -77.0 | researchgate.netresearchgate.net |

| Dimethyl Sulfide | β-Cyclodextrin | Molecular Simulation | -51.3 | |

| Hydroxycitronellal | β-Cyclodextrin | MM | -151.2 | bibliotekanauki.plresearchgate.netresearchgate.net |

These data illustrate that the binding energy can vary significantly depending on the structure of the guest molecule. The negative values indicate that the formation of the inclusion complex is an energetically favorable process. Molecular dynamics simulations further complement these findings by providing information on the dynamic behavior of the complex over time in an aqueous environment, including the role of water molecules in the complexation process. nih.govnih.gov The insights gained from these simulations are instrumental in the rational design of encapsulation systems for flavor and fragrance delivery. nih.gov

Chemical Reactivity and Degradation Pathways of Difurfuryl Sulfide

Oxidative Degradation Mechanisms

The primary formation and degradation pathway for furan-sulfur compounds like difurfuryl sulfide (B99878) involves oxidative reactions, often studied under conditions mimicking environmental or food processing stressors.

Fenton-type reactions, which involve iron and hydrogen peroxide, are significant in the degradation of furfuryl mercaptan, the precursor to difurfuryl sulfide. imreblank.chresearchgate.net These reactions are potent sources of highly reactive free radicals. Electron paramagnetic resonance (EPR) spectroscopy studies have identified the generation of hydroxyl (•OH) radicals during the Fenton-type degradation of furfuryl mercaptan. imreblank.chacs.org

The process is initiated by these hydroxyl radicals, which can abstract hydrogen from sensitive aroma compounds like thiols. researchgate.net This leads to the formation of secondary carbon-centered radicals. imreblank.ch While direct evidence for sulfur-centered radicals was not observed in spin-trapping experiments at room temperature, measurements at 77 K (in the absence of spin traps) indicated the presence of a sulfur-containing radical, suggesting it is a transient intermediate in the reaction pathway. imreblank.ch The degradation of furfuryl mercaptan shows a positive correlation with the radical activity in a solution. researchgate.net

Hydrogen peroxide (H₂O₂) and iron (Fe) are key components of the Fenton reaction and are crucial drivers for the oxidative degradation of furfuryl mercaptan, which in turn leads to the formation of this compound. imreblank.chresearchgate.net Studies on model systems have demonstrated that furfuryl mercaptan degrades readily in the presence of hydrogen peroxide and iron ions. imreblank.chacs.org The omission of one or more of these reagents significantly lowers the degradation rate. imreblank.chnih.gov

This compound itself is listed as being incompatible with strong oxidizing agents. aurochemicals.comtcichemicals.com While detailed studies on its specific degradation by these agents are limited, the oxidation of sulfides with hydrogen peroxide is a known chemical transformation that can yield sulfoxides and sulfones under various conditions. nih.gov The reaction rate and products of sulfide oxidation by H₂O₂ are highly dependent on pH. usptechnologies.com

The oxidative degradation of furfuryl mercaptan under Fenton-type conditions predominantly yields dimers of the original molecule. imreblank.ch The major volatile reaction product identified through these studies is difurfuryl disulfide. imreblank.chresearchgate.netnih.govsigmaaldrich.com this compound is also observed as a degradation product. researchgate.net

In addition to these primary dimers, a significant number of nonvolatile compounds with molecular masses ranging from 92 to 510 Da have been detected, indicating a complex reaction cascade. imreblank.chacs.org The thermal degradation of furfuryl mercaptan in an aqueous solution also points to difurfuryl disulfide as the main volatile product. fda.gov.tw

The table below summarizes the key volatile products formed during the degradation of furfuryl mercaptan in a model Fenton system.

| Precursor Compound | Major Degradation Product | Other Products | Reaction Condition |

| Furfuryl Mercaptan | Difurfuryl Disulfide | This compound, Nonvolatile Compounds (92-510 Da) | Fenton-Type (H₂O₂, Iron) |

Table 1: Degradation Products of Furfuryl Mercaptan.

Temperature and pH are critical factors influencing the kinetics of the degradation of furfuryl mercaptan. Research shows that its degradation is temperature-dependent. researchgate.net In Fenton-type reaction models, the degradation of furfuryl mercaptan reached up to 90% within one hour at 37°C. imreblank.chresearchgate.netacs.org The extent of degradation was notably lower when the temperature was reduced to 22°C. imreblank.chnih.gov The rate of degradation generally increases with a rise in incubation temperature. nih.gov

The pH of the solution also plays a significant role. The degradation of furfuryl mercaptan is accelerated at higher pH levels. fda.gov.tw A study demonstrated that in the pH range of 5.0 to 7.0, higher temperatures and pH significantly reduced the concentration of furfuryl mercaptan. fda.gov.tw The decomposition of related Amadori compounds of cysteine is also noted to be affected by pH. acs.org For sulfide oxidation in general, moving from a neutral to a slightly alkaline pH (e.g., pH 9) can increase the reaction speed. usptechnologies.com Conversely, the degradation of other compounds, such as furaneol, is favored at a lower pH. fda.gov.tw

| Factor | Effect on Furfuryl Mercaptan Degradation Rate |

| Temperature | Increases with higher temperature (e.g., 37°C vs. 22°C). imreblank.chresearchgate.net |

| pH | Increases at higher pH levels (e.g., pH 5.0-7.0). fda.gov.tw |

Table 2: Influence of Temperature and pH on Degradation Kinetics.

Formation of Disulfide Dimers and Other Degradation Products

Photolytic Degradation Studies

Photolytic processes, particularly those involving ultraviolet (UV) radiation, can induce chemical changes in sulfur-containing furan (B31954) compounds.

Studies have investigated the impact of UVA irradiation on the stability of various compounds in the presence of furan-sulfur molecules, including difurfuryl disulfide and its isomers like bis(2-methyl-3-furyl) disulfide (BMFDS). ebi.ac.ukresearchgate.net Research indicates that disulfides have a more pronounced accelerative effect on the photodegradation of β-carotene under UVA light compared to monosulfides. ebi.ac.ukresearchgate.net

The degradation of β-carotene in the presence of furan-containing disulfides such as BMFDS and methyl furfuryl disulfide (MFDS) was found to follow first-order kinetics. researchgate.net These findings suggest that the disulfide bond plays a critical role in the photooxidation process. researchgate.net Other research has shown that UV-C light can directly disrupt disulfide bonds in proteins, leading to an increase in free thiol groups. nih.gov UVA radiation-induced damage to lipids and proteins has also been shown to be dependent on the presence of iron and singlet oxygen. nih.gov

The table below presents kinetic data for the degradation of β-carotene accelerated by furan-containing disulfides under UVA irradiation.

| Furan-Sulfur Compound | Rate Constant (k) min⁻¹ | Half-life (t½) min |

| Methyl Furfuryl Disulfide (MFDS) | 0.0095 | 72.96 |

| Methyl (2-Methyl-3-furyl) Disulfide (MMFDS) | 0.0633 | 10.95 |

| Bis(2-methyl-3-furyl) Disulfide (BMFDS) | 0.1310 | 5.29 |

Table 3: Degradation kinetics parameters of β-carotene in the presence of various furan-containing disulfides under UVA irradiation. researchgate.net

Structure-Activity Relationships in Photodegradation

The photostability of furan-containing compounds is influenced by their chemical structure. For instance, studies on benzimidazole (B57391) derivatives have shown that those containing a furan ring exhibit photoinstability. unife.itnih.gov The order of photostability among related heterocyclic compounds was found to be thiophene (B33073) derivatives > pyrrole (B145914) derivatives > furan derivatives. unife.itnih.gov This suggests that the furan moiety itself can be a point of vulnerability to photodegradation.

Biotransformation and Microbial Degradation

The biotransformation and microbial degradation of this compound are influenced by the characteristics of both the furan rings and the sulfide linkage.

The metabolism of furan-containing compounds often requires enzymatic activation, typically catalyzed by cytochrome P450 (P450) enzymes. nih.gov This process involves the oxidation of the furan ring, leading to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov The specific intermediate formed depends on the substituents on the furan ring, with more substitution favoring epoxide formation. nih.gov These reactive metabolites can then interact with cellular components. nih.gov

In the context of furfural (B47365), a related furan derivative, microorganisms like Acinetobacter baylyi ADP1 can biotransform it into difurfuryl ether. researchgate.netnih.gov This transformation is carried out by NADH-dependent dehydrogenases. researchgate.netnih.gov While this is not a degradation of this compound, it demonstrates an enzymatic pathway involving the coupling of furan moieties.

Enzymes are also capable of oxidizing furan derivatives. For example, various oxidases can convert 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), a valuable bioplastics precursor. mdpi.comresearchgate.net This involves a series of oxidation steps targeting the alcohol and aldehyde groups attached to the furan ring. mdpi.comresearchgate.net Furthermore, enzyme-mediator systems, such as those involving laccase or haloperoxidase, have been developed for the oxidation of furans. frontiersin.org

Research on the degradation of furfuryl mercaptan, a related sulfur-containing furan, under Fenton-type reaction conditions (which can mimic some oxidative biological processes), showed that its primary degradation product is difurfuryl disulfide. chemicalbook.comimreblank.chnih.gov This indicates that the sulfur linkage is a reactive site.

Organosulfur compounds are prevalent in the environment, and their biodegradation is a key part of the biogeochemical sulfur cycle. pnas.orgoup.com Microorganisms have developed diverse pathways to degrade these compounds. For recalcitrant organosulfur compounds like dibenzothiophene (B1670422) (DBT), two main microbial degradation pathways are known: the Kodama pathway, which cleaves carbon-carbon bonds, and the sulfur-specific (4S) pathway, which cleaves carbon-sulfur bonds without breaking the carbon skeleton. tandfonline.com Bacteria such as Rhodococcus, Gordonia, Corynebacterium, Mycobacterium, Brevibacterium, and Nocardia are effective in degrading DBT. tandfonline.com

While specific studies on the biodegradation of this compound in environmental systems are limited, data suggests it undergoes biodegradation. One source indicates a total biodegradation of 6.59%, with differing rates in water (25.2% over 360 hours) and soil (74.2% over 720 hours). bio-fount.com The presence of furan derivatives can also influence microbial behavior; for example, some Pseudomonas strains that degrade furan compounds exhibit chemotaxis towards them. asm.org However, some organosulfur compounds, including aromatic sulfides, can be inhibitory to microbial activity under certain anaerobic conditions. oup.com

Enzymatic Alterations and Metabolic Pathways (contextual for related compounds)

Hydrolytic Stability Investigations

Information regarding the hydrolytic stability of this compound is not extensively detailed in the available literature. However, general characteristics of related structures provide some insight. Sulfone polymers, for example, are known for their high hydrolytic stability, making them resistant to water absorption even in hot water and steam. syensqo.com The stability of related sulfur-containing heterocyclic compounds like 1,3-dithiolanes has also been a subject of study. thegoodscentscompany.com For this compound itself, safety data sheets indicate it is stable under recommended storage conditions and incompatible with strong oxidizing agents. aurochemicals.comtcichemicals.com One study on the degradation of furfuryl mercaptan in aqueous solutions found it to be relatively stable, with only a 12% loss after 24 hours at room temperature. imreblank.ch The presence of iron or hydrogen peroxide increased the degradation rate. imreblank.ch

Advanced Applications and Research Frontiers of Difurfuryl Sulfide

Pharmaceutical and Biomedical Research

The inherent chemical functionalities of difurfuryl sulfide (B99878) and related compounds have made them subjects of intense investigation for their biological activities. Research has explored their potential as antimicrobial, anticancer, and anti-inflammatory agents, paving the way for the development of new therapeutic candidates. chemimpex.commdpi.comnih.gov

Difurfuryl sulfide is actively investigated for its biological activities, which may lead to the creation of new drugs with antifungal or antibacterial properties. chemimpex.com It is also being explored for its potential application as a more environmentally friendly fungicide in agriculture. chemimpex.com While research on this compound itself is ongoing, studies on closely related 2-methyl-3-furyl sulfide derivatives have demonstrated significant antimicrobial efficacy. nih.gov These compounds have shown potent activity against various foodborne bacterial and fungal strains. nih.gov

For instance, certain synthetic derivatives of 2-methyl-3-furyl sulfide have exhibited minimal inhibitory concentrations (MICs) comparable to or better than commercial control agents against specific microbes. nih.gov The antimicrobial activity of one derivative against Aspergillus niger was found to be equal to the fungicide thiram, while another showed superior activity against Bacillus subtilis and Staphylococcus aureus compared to the control. nih.gov Schiff bases derived from furan-containing compounds like furylglyoxal have also been noted for their antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of 2-Methyl-3-Furyl Sulfide Derivatives

| Compound | Test Strain | Minimal Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Derivative 3a | Aspergillus niger | 12.5 |

| Derivative 3b | Bacillus subtilis | 6.25 |

| Derivative 3b | Staphylococcus aureus | 12.5 |

Data sourced from a study on synthetic 2-methyl-3-furyl sulfide derivatives. nih.gov

Sulfur-containing compounds, including those with furan (B31954) motifs, are recognized for their potential in cancer prevention and treatment. nih.gov Their anticancer activities are often linked to the induction of apoptosis, a process of programmed cell death, through the modulation of various intracellular signaling pathways. nih.gov While direct studies on this compound are emerging, research on related furan-sulfide structures highlights the promise of this chemical class. mdpi.com

Studies on furan-2(5H)-one derivatives, which contain a core furan scaffold, have shown potent antiproliferative activity against cancer cells. mdpi.com Certain silyl (B83357) derivatives of these compounds were found to rapidly trigger apoptosis in HCT-116 colon cancer cells. mdpi.com The mechanism of action was linked to the downregulation of survivin, an apoptosis inhibitor, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Similarly, other research has demonstrated that binuclear ruthenium(II) complexes featuring furan-2-carboxamide ligands can induce apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells by upregulating the expression of Caspase-3 and Caspase-9. acs.org

Furthermore, 1,4-naphthoquinone-2,3-bis-sulfides have been shown to be particularly effective against melanoma and prostate cancer cell lines, inducing cell death through a mitochondrial-mediated apoptotic pathway. nih.gov This process involved the upregulation of the tumor suppressor p53. nih.gov The broad anticancer potential of organosulfur compounds is well-documented, with molecules like diallyl sulfide and diallyl trisulfide from garlic exhibiting activities against various cancers, including breast cancer. researchgate.netej-med.org

Table 2: Apoptotic Mechanisms of Related Furan-Sulfide Compounds

| Compound Class | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Furan-2(5H)-one Derivatives | Colon (HCT-116) | Downregulation of survivin, activation of caspase-3. mdpi.com |

| Furan-2-Carboxamide Complexes | Breast (MCF-7), Cervical (HeLa) | Upregulation of Caspase-3 and Caspase-9. acs.org |

This compound belongs to a broad class of sulfur-containing flavor molecules, many of which possess significant biological functions, including anti-inflammatory and antithrombotic activities. mdpi.com The consumption of foods rich in these compounds, such as those from the Allium family (garlic, onions), has been associated with numerous health benefits, including cardiovascular protection. tandfonline.commdpi.com

Research has identified specific sulfur compounds from garlic, such as Z- and E-ajoene and their sulfonyl analogs, as potent anti-inflammatory agents. nih.gov These molecules have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in activated macrophages. nih.gov Their mechanism involves suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the nuclear factor-κB (NF-κB) transcription factor. nih.gov Organosulfur compounds from garlic, including allicin (B1665233) and diallyl disulfide, also exhibit antithrombotic effects. researchgate.netnih.gov Ajoene, in particular, demonstrates a wide spectrum of biological activities, including antithrombotic properties. nih.gov

Sulfur-containing functional groups are considered privileged motifs in medicinal chemistry and are present in a wide array of approved drugs and clinical candidates. researchgate.net The unique properties of sulfur contribute to the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents. researchgate.nettandfonline.com Consequently, compounds like this compound and its relatives are valuable building blocks in the quest for novel drug candidates. chemimpex.com

The development of new drugs is supported by research into furan-sulfide compounds. chemimpex.com For example, the related compound difurfuryl disulfide is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nbinno.com The furan ring itself is a structural alert, meaning it can sometimes be metabolized into reactive intermediates; however, it is also a crucial building block for many drugs where it is required for efficacy. nih.gov The challenge and opportunity in drug design lie in modifying these structures to maximize therapeutic effects. mdpi.com Research into furan-2(5H)-one derivatives, for instance, has shown that the potency and selectivity of these potential anticancer agents can be precisely adjusted through chemical modification, demonstrating a clear path for the design of novel therapeutics. mdpi.com The increasing interest in underutilized sulfur functionalities, like sulfoximines, further underscores the expanding role of sulfur chemistry in creating next-generation medicines. nih.gov

Anti-inflammatory and Antithrombotic Activities of Sulfur Flavor Molecules

Material Science and Polymer Chemistry

The distinct chemical structure of this compound also makes it a valuable component in the field of material science, particularly in the synthesis of high-performance polymers. chemimpex.com

This compound serves as a monomer or building block in the synthesis of polymers, where it can enhance critical properties such as thermal stability and chemical resistance. chemimpex.com The presence of both the furan ring and the sulfide linkage contributes to the creation of robust materials. chemimpex.comuobasrah.edu.iq

The furan component is known to produce polymers with excellent characteristics. For example, polyfurfuryl alcohol (PFA), a thermosetting polymer derived from the furan monomer furfuryl alcohol, exhibits high thermal stability and strong resistance to acidic conditions and corrosion. uobasrah.edu.iq Similarly, the sulfide component is a key feature in high-performance polymers like polyphenylene sulfide (PPS), which is valued for its exceptional thermal stability, dimensional stability, and resistance to harsh chemicals, fuels, and solvents. solvay.comshibauramachine.co.in The related difurfuryl disulfide is also used as a cross-linking agent to enhance the strength, durability, and thermal stability of polymer materials used in coatings and adhesives. nbinno.com

The chemical resistance of furan-based polymers is notable. Cured PFA, for example, is stable against a wide range of chemicals, as shown in the table below. uobasrah.edu.iq

Table 3: Chemical Resistance of Cured Polyfurfuryl Alcohol (PFA) Resin

| Chemical Agent | Resistance |

|---|---|

| Water | Stable |

| Toluene | Stable |

| Xylene | Stable |

| Acetone | Stable |

| Ethanol | Stable |

| Hydrochloric Acid (10%) | Stable |

| Sodium Hydroxide (B78521) (10%) | Stable |

Data derived from a study on the chemical resistance of cured PFA. uobasrah.edu.iq

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 61659 |

| Difurfuryl disulfide | 30737 |

| 2-Methyl-3-(methylthio)furan | 38166 |

| Allicin | 65036 |

| Ajoene | 5485966 |

| Diallyl disulfide | 12299 |

| Diallyl trisulfide | 16694 |

| Thiram | 5448 |

| Furfuryl alcohol | 7361 |

Formulation of Advanced Materials: Coatings and Adhesives

This compound is recognized for its utility in the formulation of advanced materials, particularly in the development of high-performance coatings and adhesives. chemimpex.comchemimpex.com Its excellent adhesion and durability characteristics make it a valuable component in creating robust material formulations. chemimpex.com The sulfide linkage and furan rings in its structure contribute to enhanced thermal stability and chemical resistance in the resulting polymers. chemimpex.com Research in material science continues to explore the use of this compound and its derivatives to improve the performance and longevity of coatings and adhesives. chemimpex.com For instance, difurfuryl disulfide, a related compound, is used as a cross-linking agent in the manufacturing of polymers for coatings and adhesives, enhancing their strength and thermal stability. nbinno.com

Precursor in the Synthesis of Other Sulfur-Containing Compounds

This compound serves as a valuable precursor in the synthesis of a variety of other sulfur-containing compounds. cymitquimica.com The reactivity of the sulfur atom allows it to participate in numerous chemical reactions, including nucleophilic substitutions. cymitquimica.com This makes it a key building block for creating more complex molecules with specific functionalities. chemimpex.com For example, it can be a starting material for producing thioamides, which have applications in various fields of chemistry. researchgate.net The ability to use this compound to introduce sulfur into a molecule is a significant advantage in the synthesis of specialty chemicals and pharmaceutical intermediates. chemimpex.comnbinno.com

Agrochemical Research

Potential as Pesticides or Fungicides

Research into the agricultural applications of this compound has highlighted its potential as a pesticide or fungicide. chemimpex.comchemimpex.com Sulfur-containing compounds are known for their biological activity, and this compound is no exception. researchgate.net Studies have explored its efficacy against various plant pathogens. The development of new, effective, and targeted pesticides is a continuous effort in agriculture, and compounds like this compound offer a promising avenue for research. chemimpex.com

Environmentally Friendly Alternatives in Agriculture

A significant driver of agrochemical research is the need for more environmentally friendly alternatives to traditional chemicals. chemimpex.com this compound is being investigated as a potential eco-friendly option. chemimpex.comchemimpex.com Its development could lead to more sustainable agricultural practices. The use of sulfur, a naturally occurring element, in fungicides is already common in organic viticulture to control diseases like powdery mildew. Research into sulfur-based compounds like this compound aligns with the goal of reducing the environmental impact of farming.

Encapsulation and Controlled Release Systems

Formation of Inclusion Complexes with Cyclodextrins (e.g., β-Cyclodextrin)

A key area of advanced research involving this compound is its use in encapsulation and controlled release systems, particularly through the formation of inclusion complexes with cyclodextrins. researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, which allows them to encapsulate "guest" molecules like this compound. nih.gov

Research has demonstrated the successful formation of inclusion complexes between difurfuryl disulfide (a closely related compound) and β-cyclodextrin. researchgate.netresearchgate.net This encapsulation enhances the stability of the guest molecule. researchgate.net Molecular mechanics calculations have been used to determine the binding energies and geometries of these inclusion complexes. researchgate.netresearchgate.net For the difurfuryl disulfide-β-cyclodextrin complex, the minimum binding energy was found to be -135.2 kJ/mol. researchgate.net This is a stronger interaction than that observed for menthol-β-cyclodextrin complexes, indicating a relatively stable inclusion. icm.edu.pl The formation of these complexes can improve properties such as thermal stability and provide for a long-lasting, controlled release of the encapsulated compound. icm.edu.pl

Table of Research Findings on Difurfuryl Disulfide-β-Cyclodextrin Inclusion Complex

| Parameter | Finding | Reference |

| Guest Molecule | Difurfuryl disulfide | researchgate.net |

| Host Molecule | β-Cyclodextrin (β-CD) | researchgate.net |

| Molar Ratio (Guest:Host) | Approximately 1:1 | researchgate.net |

| Minimum Binding Energy | -135.2 kJ/mol | researchgate.net |

| Comparison | More stable than menthol-β-cyclodextrin inclusion complex | icm.edu.pl |

This technology has potential applications in various industries, including the controlled release of flavors, fragrances, and even pharmaceuticals. google.com

Enhancement of Stability and Durability through Encapsulation

The inherent volatility and reactivity of flavor compounds like this compound present significant challenges in maintaining their desired aroma and taste profiles during food processing and storage. nih.gov Encapsulation has emerged as a key technology to address these issues by entrapping the volatile molecules within a protective matrix, thereby enhancing their stability and durability. foodhq.worldstudysmarter.co.uk This process shields the core flavor substance from detrimental environmental factors such as light, oxygen, moisture, and heat, which can otherwise lead to degradation and loss of potency. nih.govfoodhq.worldresearchgate.net

Various encapsulation techniques are employed in the food industry, each offering distinct advantages for flavor preservation. These methods can be broadly categorized as physical-mechanical, chemical, and physicochemical. nih.gov Common techniques include:

Spray Drying: A widely used and cost-effective method where the flavor compound, emulsified in a solution of a carrier material (like maltodextrin (B1146171) or gum arabic), is atomized into a hot air stream to produce a dry powder of microcapsules. studysmarter.co.ukresearchgate.netscribd.com

Freeze Drying: This method involves freezing the flavor-carrier mixture and then removing the water through sublimation under a vacuum. It is particularly suitable for heat-sensitive compounds as it operates at low temperatures, offering excellent protection for the flavor molecules. researchgate.net

Coacervation: This physicochemical process involves the phase separation of a polymer solution to form a coating around the dispersed flavor droplets. scribd.com

Inclusion Complexation: As mentioned, this involves the formation of a host-guest complex, typically with cyclodextrins, which provides molecular-level encapsulation. researchgate.net

The choice of encapsulation method and carrier material is crucial and depends on the specific properties of the flavor compound and the intended application. For instance, freeze-drying has been reported to yield microcapsules with higher oxidative stability compared to spray-drying for some flavor compounds. researchgate.net By forming a physical barrier, encapsulation effectively controls the release of the flavor, ensuring it remains intact until its intended release during consumption. foodhq.world

Kinetic and Thermodynamic Parameters of Release

Understanding the release kinetics and thermodynamics of encapsulated this compound is fundamental for its application in controlled-release systems. While specific studies detailing the release of this compound are limited, research on analogous encapsulated sulfur compounds, such as dimethyl sulfide from β-cyclodextrin complexes, provides valuable insights into the governing principles. researchgate.net The release of the guest molecule from the inclusion complex is typically initiated by environmental triggers like heat or the presence of water.

Thermal release studies are often conducted to determine the kinetic parameters of flavor release. By analyzing the release characteristics at different temperatures, key kinetic and thermodynamic data can be calculated. For the release of dimethyl sulfide from a β-cyclodextrin inclusion complex, the process was found to follow first-order kinetics. researchgate.net

The following table presents the kinetic and thermodynamic parameters obtained for the thermal release of dimethyl sulfide from a β-cyclodextrin complex, which can be considered representative for modeling the release of similar encapsulated sulfur compounds. researchgate.net

| Parameter | Value | Unit |

| Apparent Activation Energy (Ea) | 95.0 ± 0.1 | kJ/mol |

| Pre-exponential Factor (A) | 1.03 x 10¹⁵ | s⁻¹ |

| Reaction Order (n) | 1 | - |

| Activation Enthalpy Change (ΔH‡) | 95.0 | kJ/mol |

| Activation Entropy Change (ΔS‡) | 41.6 | J/(K·mol) |

| Activation Gibbs Free Energy Change (ΔG‡) at 56.7°C | 81.3 | kJ/mol |

The activation energy (Ea) represents the minimum energy required to initiate the release of the flavor compound from its encapsulated state. A higher activation energy suggests greater stability of the complex. The pre-exponential factor (A) relates to the frequency of collisions in the correct orientation for the release to occur. The activation enthalpy (ΔH‡) indicates the change in heat content during the formation of the transition state, while the activation entropy (ΔS‡) reflects the change in randomness or disorder. A positive activation entropy suggests that the transition state is more disordered than the initial encapsulated state. Finally, the activation Gibbs free energy (ΔG‡) combines the enthalpy and entropy effects to determine the spontaneity of the release process under specific conditions. These parameters are crucial for designing and predicting the performance of controlled-release flavor systems in various food applications. researchgate.net

Analytical Methodologies for the Detection and Quantification of Difurfuryl Sulfide

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For difurfuryl sulfide (B99878), both gas and liquid chromatography are utilized, often coupled with specific detectors for enhanced sensitivity and identification.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas chromatography (GC) is a common method for analyzing volatile compounds like difurfuryl sulfide. When coupled with a Flame Ionization Detector (FID), it provides a robust system for quantification. The FID is sensitive to organic compounds and produces a signal proportional to the amount of substance being burned. However, due to the complexity of matrices like coffee, where numerous compounds are present, relying solely on GC-FID can be challenging. researchgate.net Many sulfur compounds, including this compound, may be present at very low concentrations and can be obscured by other components in the chromatogram. researchgate.net The effluent from the GC column can be split to direct the sample to both an FID and a more selective detector, such as a flame photometric detector, to aid in identification. imreblank.ch

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile compounds. mdpi.com As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries. mdpi.com

GC-MS has been successfully used to identify this compound in various food products, including commercial meat flavorings. lookchem.com In the analysis of Chinese chive, for example, GC-MS was used to separate and identify a wide range of volatile compounds, with this compound being used as an internal standard for quantification. mdpi.comnih.gov The technique's ability to provide structural information is invaluable for distinguishing between different sulfur-containing compounds that may have similar retention times in a GC analysis. lcms.cz However, in highly complex samples, the sensitivity of GC-MS may be insufficient to detect trace levels of sulfur compounds, or co-eluting peaks can complicate identification. lcms.czshimadzu.com

| Parameter | Value | Reference |

| Instrument | Agilent 7890B GC coupled with an Agilent 7000D quadrupole MS | mdpi.com |

| Column | DB-WAX (30 m × 0.25 mm, 0.25 μm) | nih.gov |

| Carrier Gas | Helium (≥99.999% purity) at a flow rate of 1 mL/min | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Temperature Program | Initial 40°C (1 min), ramp to 80°C at 8°C/min, then to 220°C at 5°C/min (held for 5 min) | mdpi.com |

| MS Ionization | Electron Impact (EI), 70 eV | lookchem.com |

| Mass Range | 35-350 amu | lookchem.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for the analysis of furan (B31954) derivatives. researchgate.net One of the key advantages of HPLC is that it is a non-destructive technique, meaning the sample can be recovered for further analysis if needed. researchgate.netresearchgate.net This is in contrast to GC, where the sample is vaporized and may undergo thermal degradation, potentially altering the true concentration of the analytes. researchgate.net

HPLC separates compounds dissolved in a liquid mobile phase as they pass through a column packed with a stationary phase. dgaequipment.com Detection is often achieved using a Diode-Array Detector (DAD), which can provide spectral information to aid in peak identification. researchgate.net The technique has been applied to the analysis of furanic compounds in various matrices, including transformer oils, apple cider, and wine. researchgate.netshimadzu.comdgaequipment.com For quantitative analysis, a calibration curve is typically generated using standards of the target compounds.

| Parameter | Value | Reference |

| Separation Mode | Ion-exclusion chromatography | researchgate.net |

| Mobile Phase | 0.01N phosphoric acid and 16% acetonitrile (B52724) (isocratic elution) | researchgate.net |

| Detector | Diode-Array Detector (DAD) | researchgate.net |

| Application | Analysis of furanic compounds in traditional balsamic vinegars | researchgate.net |

Advanced Detection Systems

To overcome the challenges of detecting low concentrations of sulfur compounds in complex samples, more selective and sensitive detectors are often employed in conjunction with gas chromatography.

Gas Chromatography-Flame Photometric Detector (GC-FPD) for Sulfur Compounds

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds. researchgate.net This makes it particularly well-suited for the analysis of this compound and other volatile sulfur compounds in complex matrices like coffee and wine, where they are often present at trace levels. researchgate.net The FPD operates by burning the compounds eluting from the GC column in a hydrogen-rich flame and measuring the light emitted at specific wavelengths characteristic of sulfur (typically 394 nm). This selectivity significantly reduces interference from other organic compounds, allowing for the detection of trace sulfur compounds that would be masked in an FID or even a total ion chromatogram from a mass spectrometer. researchgate.net The Pulsed Flame Photometric Detector (PFPD) is an advancement on the FPD, offering improved sensitivity and selectivity. ingenieria-analitica.comdavidsonanalytical.co.uk

Sulfur Chemiluminescence Detector (GC-SCD)

The Sulfur Chemiluminescence Detector (SCD) is another highly selective and sensitive detector for sulfur compounds. gcms.cz It provides a linear and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure. gcms.cz This simplifies quantification, as a single sulfur compound can be used as a standard for the analysis of all sulfur-containing analytes. gcms.cz

The combination of GC with an SCD is a powerful tool for analyzing total volatile sulfur in products like beer and for identifying trace sulfur compounds in complex food aromas. shimadzu.comchromatographyonline.com In studies of food odors, such as that of kimchi, the use of GC-SCD in parallel with GC-MS has enabled the detection and identification of numerous sulfur compounds that would have been missed by GC-MS alone due to co-elution with other components. lcms.czshimadzu.com This dual-detector approach allows for both comprehensive profiling of all volatile components and highly sensitive and selective analysis of sulfur-containing aroma contributors. chromatographyonline.com

Sample Preparation and Extraction Methods

The accurate detection and quantification of this compound, a potent aroma compound, is highly dependent on the efficacy of the sample preparation and extraction methods employed. Given its volatile nature and the complexity of the matrices in which it is often found, such as food and beverages, isolation and concentration of the analyte are critical preliminary steps before instrumental analysis. researchgate.net These methods aim to efficiently extract this compound from the sample matrix while minimizing the loss of the compound and preventing the formation of artifacts. researchgate.net

Purge-and-Trap Techniques for Volatile Sulfur Compounds

Purge-and-trap is a widely utilized dynamic headspace technique for the extraction and concentration of volatile organic compounds (VOCs), including volatile sulfur compounds (VSCs) like this compound, from aqueous and solid samples. agraria.com.brepa.gov The method involves purging an inert gas, such as helium or nitrogen, through the sample, which strips the volatile compounds from the matrix. ifremer.frresearchgate.net These stripped volatiles are then carried into a sorbent trap where they are concentrated. After the purging process is complete, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into a gas chromatograph (GC) for separation and detection. agraria.com.br

The efficiency of the purge-and-trap process is influenced by several factors, including the type of sorbent material, purge gas flow rate, purge time, and desorption temperature. ifremer.frresearchgate.net Various adsorbents have been used for trapping VSCs, such as Chromosorb 101 or 105, Porapak Q, and traps combining Carbopack and Carbosieve. agraria.com.brifremer.fr The selection of the adsorbent depends on the specific properties of the target analytes. For instance, a method developed for VSCs in beer used an in-bottle purge-and-trap sampling technique coupled to a capillary gas chromatograph with a sulfur chemiluminescence detector. agraria.com.br Another study on volatile sulfur compounds in beverages and coffee samples used a cooled fused-silica capillary trap for preconcentration. researchgate.net

The technique is suitable for most volatile organic compounds with boiling points below 200°C that are insoluble or slightly soluble in water. epa.gov For improved efficiency with water-soluble compounds, purging can be performed at elevated temperatures. epa.gov

Table 1: Examples of Purge-and-Trap Parameters for Volatile Sulfur Compound Analysis

| Parameter | Study 1: Guaymas Basin Samples ifremer.fr | Study 2: Beverage & Coffee Samples researchgate.net |

|---|---|---|

| Purge Gas | Helium | High Purity Nitrogen |

| Purge Flow | 40 ml/min | 35 KPa |

| Purge Time | 12 min | 12 min |

| Trap Material | Carbopack B and Carbosieve SIII | Fused-silica capillary |

| Trap Temperature (Purging) | < 30°C | -75°C |

| Desorption Temperature | 240°C | - |

| Desorption Time | 5 min | - |

| Baking Temperature | 260°C | - |

| Baking Time | 10 min | - |

Solvent Extraction Methodologies

Solvent extraction is a classic and versatile method for isolating organic compounds from a sample matrix. In the context of this compound analysis, this technique involves the use of an organic solvent in which the compound is soluble, to separate it from the bulk sample, which is often aqueous or solid. fao.orgshutterstock.com The choice of solvent is critical and is based on the analyte's polarity and the solvent's volatility and selectivity. mdpi.com

For the analysis of sulfur-containing flavor compounds in coffee, direct solvent extraction (DSE) has been employed. mdpi.com In one modified method, dichloromethane (B109758) was used to extract coffee oil containing liposoluble aroma compounds. mdpi.com The process involved spiking the sample with an internal standard, adding the solvent, and mixing vigorously before analysis. mdpi.com Another study investigating the degradation of furfuryl mercaptan, a related sulfur compound, utilized diethyl ether for the extraction of neutral compounds from an aqueous reaction mixture. imreblank.ch After extraction, the organic phase is typically separated, centrifuged, and then analyzed by gas chromatography. imreblank.ch

While effective, solvent extraction methods can have drawbacks. The use of high temperatures and long extraction times may lead to the generation of artifacts, potentially altering the aroma profile of the sample. mdpi.com Furthermore, compared to modern techniques like solid-phase microextraction (SPME), traditional solvent extraction can be more time-consuming, require larger sample volumes, and use significant amounts of organic solvents. mdpi.com

Table 2: Examples of Solvent Extraction Parameters for Sulfur Compound Analysis

| Parameter | Study 1: Coffee Oil mdpi.com | Study 2: Furfuryl Mercaptan Degradation Products imreblank.ch |

|---|---|---|

| Extraction Type | Direct Solvent Extraction (DSE) | Liquid-Liquid Extraction |

| Solvent | Dichloromethane | Diethyl ether |

| Sample Matrix | Extracted coffee oil | Aqueous solution |